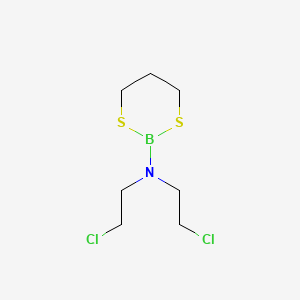
n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine: is a chemical compound known for its unique structure and reactivity. It contains both chloroethyl and dithiaborinan groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine typically involves the reaction of 2-chloroethylamine with a dithiaborinan precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or chloroform, and the reaction temperature is maintained at around 0-5°C to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of intermediates, followed by their reaction under optimized conditions to produce the final product. The use of catalysts and specific reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine involves its interaction with molecular targets through its chloroethyl and dithiaborinan groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, resulting in various biological effects. The compound may also interfere with cellular pathways and processes, leading to its observed biological activity.
Comparación Con Compuestos Similares
Tris(2-chloroethyl)amine: Known for its use in chemical synthesis and as a precursor for other compounds.
N,N-Bis(2-chloroethyl)cyclopropanamine:
N-Nitroso Bis(2-chloroethyl)amine: Investigated for its biological activity and potential use in medicine.
Propiedades
Número CAS |
23068-60-2 |
|---|---|
Fórmula molecular |
C7H14BCl2NS2 |
Peso molecular |
258.0 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine |
InChI |
InChI=1S/C7H14BCl2NS2/c9-2-4-11(5-3-10)8-12-6-1-7-13-8/h1-7H2 |
Clave InChI |
ZHPIBNWMQFJTGI-UHFFFAOYSA-N |
SMILES canónico |
B1(SCCCS1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


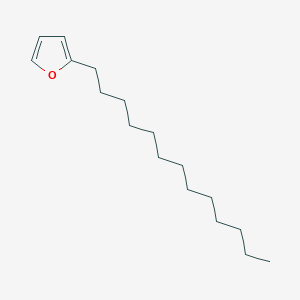


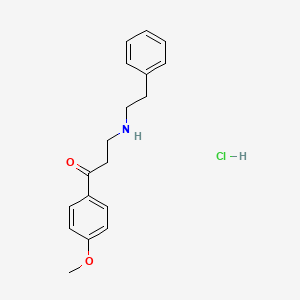

![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)

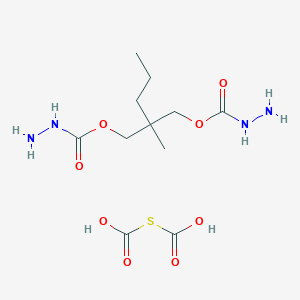
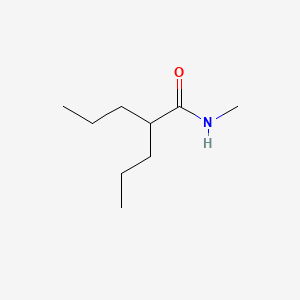
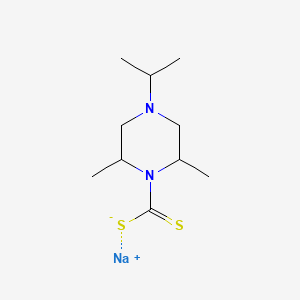
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)


